molecular formula C8H17N2O4P B6361025 1-Ethyl-3-methylimidazolium dimethyl phosphate CAS No. 945611-27-8

1-Ethyl-3-methylimidazolium dimethyl phosphate

Cat. No.: B6361025
CAS No.: 945611-27-8
M. Wt: 236.21 g/mol
InChI Key: WTKUDOCGUOSPGV-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium dimethyl phosphate is an ionic liquid with the chemical formula C8H17N2O4P . It is part of the imidazolium family, known for their unique properties such as low melting points, high thermal stability, and excellent solubility in various solvents . These characteristics make it a valuable compound in various scientific and industrial applications.

Mechanism of Action

Target of Action

1-Ethyl-3-methylimidazolium dimethylphosphate, also known as [Emim]DMP, is an ionic liquid . Its primary targets are biopolymers such as cellulose . It interacts with these biopolymers, causing them to dissolve .

Mode of Action

The interaction between [Emim]DMP and its targets involves the formation of hydrogen bonds . The ionic liquid forms hydrogen bonds with the hydroxyl groups present in cellulose, disrupting the intermolecular hydrogen bonds within the cellulose and causing it to dissolve .

Biochemical Pathways

The dissolution of cellulose by [Emim]DMP can be utilized in various biochemical pathways. For instance, it can be used in the saccharification of biomass , where cellulose is broken down into simple sugars . This process is crucial in the production of biofuels .

Pharmacokinetics

ItsADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its ionic nature and its ability to form hydrogen bonds .

Result of Action

The primary result of [Emim]DMP’s action is the dissolution of cellulose . This can facilitate the conversion of cellulose into simple sugars, which can then be used in the production of biofuels .

Action Environment

The action of [Emim]DMP is influenced by environmental factors such as temperature and water content . For instance, the dissolving capability of [Emim]DMP decreases and the interactions between cation and anion become weaker with increasing water concentration . Therefore, controlling the water content in [Emim]DMP is crucial for maintaining its effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylimidazolium dimethyl phosphate can be synthesized by reacting 1-ethyl-3-methylimidazole with dimethyl phosphate. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions . The process involves mixing the reactants in a suitable solvent and maintaining the reaction at a controlled temperature until the desired product is formed.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The product is then purified through distillation or crystallization to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methylimidazolium dimethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolium compounds .

Comparison with Similar Compounds

  • 1-Ethyl-3-methylimidazolium diethyl phosphate
  • 1,3-Dimethylimidazolium dimethyl phosphate
  • 1-Ethyl-3-methylimidazolium ethyl sulfate
  • 1-Butyl-3-methylimidazolium chloride

Comparison: 1-Ethyl-3-methylimidazolium dimethyl phosphate stands out due to its unique combination of properties, such as its specific ionic interactions and solubility characteristics. Compared to 1-ethyl-3-methylimidazolium diethyl phosphate, it has different solubility and reactivity profiles, making it suitable for distinct applications . Similarly, its stability and catalytic properties differ from those of 1,3-dimethylimidazolium dimethyl phosphate, highlighting its versatility in various research and industrial contexts .

Properties

IUPAC Name

dimethyl phosphate;1-ethyl-3-methylimidazol-3-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C2H7O4P/c1-3-8-5-4-7(2)6-8;1-5-7(3,4)6-2/h4-6H,3H2,1-2H3;1-2H3,(H,3,4)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKUDOCGUOSPGV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.COP(=O)([O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N2O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945611-27-8
Record name 1-Ethyl-3-methylimidazolium dimethylphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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